2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is a complex organic compound that features a benzoxazole ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the formation of the thiazolidine ring, and finally, the acetamide linkage.
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazolidine Ring: This involves the reaction of cysteine or its derivatives with carbonyl compounds under basic conditions.
Acetamide Linkage: The final step involves the coupling of the benzoxazole and thiazolidine intermediates with an acetamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the benzoxazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidine rings may interact with active sites of enzymes, inhibiting their activity or modulating their function. The acetamide linkage may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzoxazol-3-yl)acetamide: Lacks the thiazolidine ring, making it less complex and potentially less active.
N-(2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl)acetamide: Lacks the benzoxazole ring, which may reduce its binding affinity to certain targets.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is unique due to the presence of both benzoxazole and thiazolidine rings, which may confer enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(9-13-11-5-1-4-8-15(11)25-20-13)19-12-6-2-3-7-14(12)21-17(23)10-26-18(21)24/h1,4-5,8,12,14H,2-3,6-7,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWJCZYPGBHPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CC2=NOC3=CC=CC=C32)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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